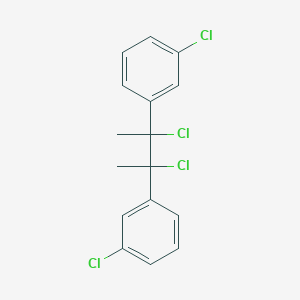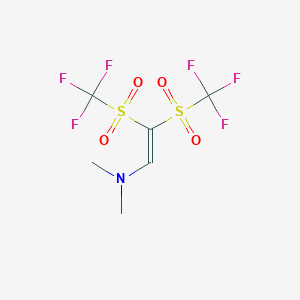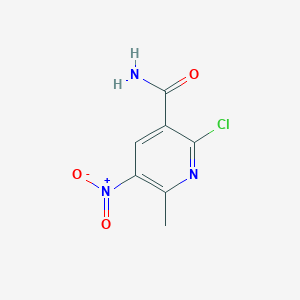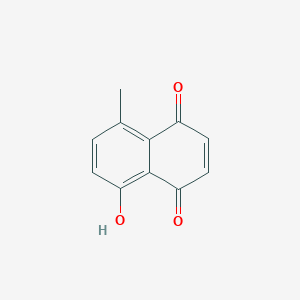
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) is an organic compound characterized by the presence of two chlorobenzene rings connected via a 2,3-dichlorobutane bridge. This compound is notable for its unique structural features, which include multiple chiral centers and potential for various stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with 3-chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobutane: Shares the same dichlorobutane backbone but lacks the chlorobenzene rings.
3-Chlorobenzene: Contains the chlorobenzene moiety but without the dichlorobutane bridge.
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(3-chlorobenzene) is unique due to its combination of structural features, which include multiple chiral centers and the potential for various stereoisomers
Properties
CAS No. |
61185-60-2 |
|---|---|
Molecular Formula |
C16H14Cl4 |
Molecular Weight |
348.1 g/mol |
IUPAC Name |
1-chloro-3-[2,3-dichloro-3-(3-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H14Cl4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10H,1-2H3 |
InChI Key |
BRPHGDTYVIOJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C)(C2=CC(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)





![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)





